molecular formula C22H19Cl2N3O2S B11971867 (5E)-2-(2,4-dichlorophenyl)-5-[4-(pentyloxy)benzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

(5E)-2-(2,4-dichlorophenyl)-5-[4-(pentyloxy)benzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Cat. No.: B11971867
M. Wt: 460.4 g/mol
InChI Key: IOIDXUBYSPOZNM-XDHOZWIPSA-N
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Description

(5E)-2-(2,4-dichlorophenyl)-5-[4-(pentyloxy)benzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a complex organic compound that belongs to the class of thiazolotriazoles This compound is characterized by its unique structure, which includes a dichlorophenyl group, a pentyloxybenzylidene moiety, and a thiazolotriazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-2-(2,4-dichlorophenyl)-5-[4-(pentyloxy)benzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one typically involves multiple steps, starting from readily available starting materials

    Formation of Thiazolotriazole Core: The synthesis begins with the cyclization of appropriate precursors to form the thiazolotriazole ring system. This step often involves the use of reagents such as thioamides and hydrazines under controlled conditions.

    Introduction of Dichlorophenyl Group: The dichlorophenyl group is introduced through a substitution reaction, where a suitable dichlorophenyl halide reacts with the thiazolotriazole intermediate.

    Addition of Pentyloxybenzylidene Group: The final step involves the condensation of the thiazolotriazole derivative with a pentyloxybenzaldehyde under basic conditions to form the desired compound.

Industrial Production Methods

For industrial-scale production, the synthesis of this compound may involve optimization of reaction conditions to enhance yield and purity. This includes the use of efficient catalysts, solvent systems, and purification techniques to ensure the scalability and cost-effectiveness of the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pentyloxybenzylidene moiety, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can target the dichlorophenyl group, potentially converting it to a less chlorinated derivative.

    Substitution: The compound is susceptible to nucleophilic substitution reactions, especially at the dichlorophenyl and thiazolotriazole positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines and thiols can be employed under basic or acidic conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce less chlorinated derivatives. Substitution reactions can result in the formation of various substituted thiazolotriazole derivatives.

Scientific Research Applications

(5E)-2-(2,4-dichlorophenyl)-5-[4-(pentyloxy)benzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of (5E)-2-(2,4-dichlorophenyl)-5-[4-(pentyloxy)benzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects through the following mechanisms:

    Molecular Targets: It targets specific enzymes and receptors involved in cellular processes, leading to the inhibition of their activity.

    Pathways Involved: The compound can modulate signaling pathways related to cell proliferation, apoptosis, and immune response, thereby exerting its biological effects.

Comparison with Similar Compounds

Similar Compounds

    (5E)-2-(2,4-dichlorophenyl)-5-[4-(methoxy)benzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one: This compound differs by having a methoxy group instead of a pentyloxy group.

    (5E)-2-(2,4-dichlorophenyl)-5-[4-(ethoxy)benzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one: This compound has an ethoxy group in place of the pentyloxy group.

Uniqueness

The uniqueness of (5E)-2-(2,4-dichlorophenyl)-5-[4-(pentyloxy)benzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one lies in its specific structural features, which confer distinct chemical and biological properties. The presence of the pentyloxy group enhances its lipophilicity and potential interactions with biological membranes, making it a promising candidate for further research and development.

Properties

Molecular Formula

C22H19Cl2N3O2S

Molecular Weight

460.4 g/mol

IUPAC Name

(5E)-2-(2,4-dichlorophenyl)-5-[(4-pentoxyphenyl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C22H19Cl2N3O2S/c1-2-3-4-11-29-16-8-5-14(6-9-16)12-19-21(28)27-22(30-19)25-20(26-27)17-10-7-15(23)13-18(17)24/h5-10,12-13H,2-4,11H2,1H3/b19-12+

InChI Key

IOIDXUBYSPOZNM-XDHOZWIPSA-N

Isomeric SMILES

CCCCCOC1=CC=C(C=C1)/C=C/2\C(=O)N3C(=NC(=N3)C4=C(C=C(C=C4)Cl)Cl)S2

Canonical SMILES

CCCCCOC1=CC=C(C=C1)C=C2C(=O)N3C(=NC(=N3)C4=C(C=C(C=C4)Cl)Cl)S2

Origin of Product

United States

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